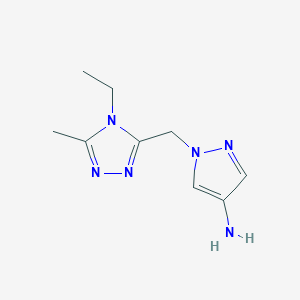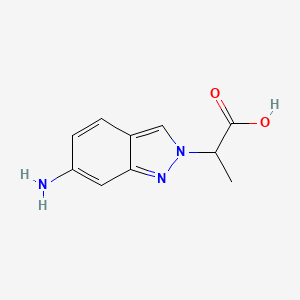
2-(6-amino-2H-indazol-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-amino-2H-indazol-2-yl)propanoic acid: is a heterocyclic compound featuring an indazole core. Indazole derivatives are known for their diverse biological activities and are used in various medicinal applications, including anticancer, anti-inflammatory, and antimicrobial treatments . The presence of an amino group at the 6-position and a propanoic acid moiety makes this compound particularly interesting for synthetic and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-amino-2H-indazol-2-yl)propanoic acid typically involves the formation of the indazole ring followed by functionalization. One common method includes the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Transition metal-catalyzed reactions, such as Cu(II)-catalyzed cyclization, are also employed to achieve high yields and selectivity .
Industrial Production Methods: Industrial production methods often utilize catalyst-free conditions to minimize costs and environmental impact. For example, the synthesis can be performed using montmorillonite K-10 under an oxygen atmosphere, which avoids the need for expensive catalysts and solvents .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the indazole ring can yield dihydroindazole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or nitric acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products:
Oxidation: Nitroso-indazole derivatives.
Reduction: Dihydro-indazole derivatives.
Substitution: Halogenated indazole derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .
Biology: In biological research, 2-(6-amino-2H-indazol-2-yl)propanoic acid is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting kinases, which are crucial in various signaling pathways .
Medicine: The compound is being investigated for its anticancer properties. It has demonstrated the ability to inhibit the growth of certain cancer cell lines by interfering with cell proliferation pathways .
Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals and agrochemicals. Its versatility makes it a valuable intermediate in the production of various active ingredients .
作用機序
The mechanism of action of 2-(6-amino-2H-indazol-2-yl)propanoic acid involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways that are essential for cell growth and survival . This inhibition can result in the suppression of cancer cell proliferation and the induction of apoptosis.
類似化合物との比較
- 2-amino-3-(1H-indazol-3-yl)propanoic acid
- 2-amino-3-(2H-indazol-3-yl)propanoic acid
- 3-indazolealanine
Comparison: While these compounds share a similar indazole core, 2-(6-amino-2H-indazol-2-yl)propanoic acid is unique due to the specific positioning of the amino group and the propanoic acid moiety. This unique structure contributes to its distinct biological activities and synthetic versatility .
特性
分子式 |
C10H11N3O2 |
|---|---|
分子量 |
205.21 g/mol |
IUPAC名 |
2-(6-aminoindazol-2-yl)propanoic acid |
InChI |
InChI=1S/C10H11N3O2/c1-6(10(14)15)13-5-7-2-3-8(11)4-9(7)12-13/h2-6H,11H2,1H3,(H,14,15) |
InChIキー |
KGXRIIRNBOLGJW-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)O)N1C=C2C=CC(=CC2=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


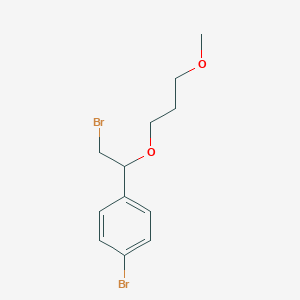
![2-{4-[(2-Fluoroprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine, trifluoroacetic acid](/img/structure/B13630371.png)
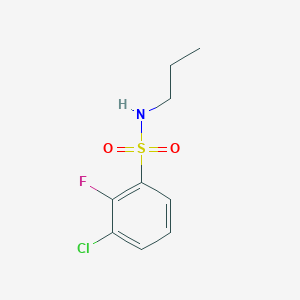
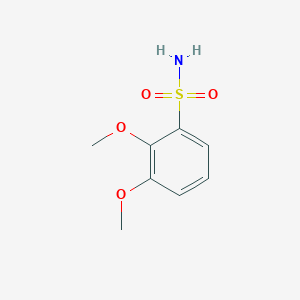
![3-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B13630388.png)
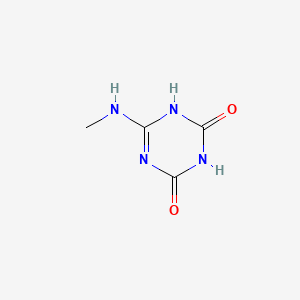

![4-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)butanamide](/img/structure/B13630401.png)
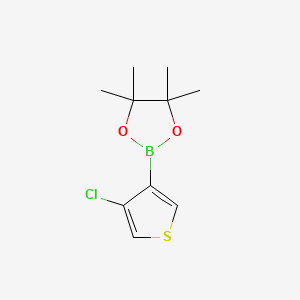
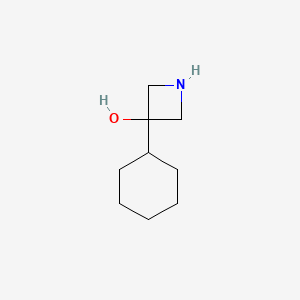

![6-[(Morpholin-4-yl)methyl]pyridin-3-aminedihydrochloride](/img/structure/B13630416.png)
![6,8-Dibromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13630421.png)
